Sodium 2-((4-(diethylamino)phenyl)azo)benzoate Sodium 2-((4-(diethylamino)phenyl)azo)benzoate
Brand Name: Vulcanchem
CAS No.: 82065-82-5
VCID: VC18447922
InChI: InChI=1S/C17H19N3O2.Na/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);/q;+1/p-1
SMILES:
Molecular Formula: C17H18N3NaO2
Molecular Weight: 319.33 g/mol

Sodium 2-((4-(diethylamino)phenyl)azo)benzoate

CAS No.: 82065-82-5

Cat. No.: VC18447922

Molecular Formula: C17H18N3NaO2

Molecular Weight: 319.33 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-((4-(diethylamino)phenyl)azo)benzoate - 82065-82-5

Specification

CAS No. 82065-82-5
Molecular Formula C17H18N3NaO2
Molecular Weight 319.33 g/mol
IUPAC Name sodium;2-[[4-(diethylamino)phenyl]diazenyl]benzoate
Standard InChI InChI=1S/C17H19N3O2.Na/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);/q;+1/p-1
Standard InChI Key YXMJFRIGFACAPU-UHFFFAOYSA-M
Canonical SMILES CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+]

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, sodium 2-((4-(diethylamino)phenyl)azo)benzoate, reflects its ortho-substituted azo linkage. The molecular formula is C₁₇H₁₈N₃NaO₂, with an average molecular mass of 343.34 g/mol. Key structural features include:

  • A benzoate anion substituted at the 2-position with an azo group.

  • A 4-diethylaminophenyl group attached to the azo nitrogen.

  • A sodium counterion balancing the carboxylate charge.

The ortho substitution creates steric hindrance between the azo group and the carboxylate, reducing planarity compared to para-substituted analogues like sodium 4-((4-(dimethylamino)phenyl)azo)benzoate . This distortion impacts conjugation efficiency, leading to distinct absorption profiles .

Synthesis and Manufacturing

Diazotization and Coupling

The synthesis follows classical azo dye methodology, involving:

  • Diazotization: Treatment of 4-diethylaminoaniline with nitrous acid (HNO₂) in acidic medium (HCl) at 0–5°C to form the diazonium salt.

  • Coupling: Reaction of the diazonium salt with 2-hydroxybenzoic acid in alkaline conditions. The ortho position of the hydroxyl group directs azo linkage to the 2-position of the benzoate .

  • Neutralization: Conversion to the sodium salt using NaOH.

Reaction Scheme:

4-DiethylaminoanilineNaNO2/HClDiazonium salt2-Hydroxybenzoic acid2-((4-(Diethylamino)phenyl)azo)benzoic acidNaOHSodium salt\text{4-Diethylaminoaniline} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{2-Hydroxybenzoic acid}} \text{2-((4-(Diethylamino)phenyl)azo)benzoic acid} \xrightarrow{\text{NaOH}} \text{Sodium salt}

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water mixtures. Characterization methods include:

  • UV-Vis Spectroscopy: λₘₐₐ ≈ 480–520 nm (shifted bathochromically compared to para analogues due to reduced conjugation) .

  • ¹H NMR: Signals for diethylamino protons (δ 1.2–1.4 ppm, triplet; δ 3.4–3.6 ppm, quartet), aromatic protons (δ 6.8–8.2 ppm), and carboxylate (absent due to deprotonation).

  • Elemental Analysis: Confirms C, H, N, and Na content.

Physical and Chemical Properties

Thermodynamic Properties

PropertyValue (Predicted/Inferred)Source Analogue
Melting Point220–240°C (dec.)Similar to (242°C, dec.)
SolubilitySoluble in H₂O, DMSOSodium salts generally soluble
Molar Extinction Coefficient (ε)~20,000 M⁻¹cm⁻¹Lower than para analogues

Spectral Characteristics

  • UV-Vis Absorption: Broad absorption band in the visible range (λₘₐₐ ~500 nm), typical of azo chromophores. The ortho substitution reduces π-conjugation, leading to a hypsochromic shift compared to para isomers .

  • Fluorescence: Non-fluorescent due to efficient non-radiative decay via azo group rotation .

Reactivity

  • pH Sensitivity: The diethylamino group (pKa ~3.5) protonates under acidic conditions, altering electron distribution and causing spectral shifts .

  • Photoresponsiveness: Undergoes reversible trans-cis isomerization under UV light, though steric hindrance in the ortho configuration slows isomerization kinetics .

Applications and Industrial Relevance

Textile Dyeing

The sodium salt form enhances water solubility, making it suitable for dyeing cellulose fibers (e.g., cotton). Its ortho configuration improves wash-fastness but reduces color intensity compared to para dyes .

Biochemical Probes

  • FRET Quencher: The non-fluorescent nature and broad absorption make it a candidate for Förster resonance energy transfer (FRET) as a quencher, analogous to Dabcyl derivatives .

  • pH Indicators: Protonation-dependent color changes enable use in optical pH sensors.

Photoresponsive Materials

Incorporation into liquid crystalline polymers (as in ) could enable light-driven actuation, though steric effects may limit mesophase stability.

Comparative Analysis with Para-Substituted Analogues

ParameterOrtho-Substituted (This Compound)Para-Substituted (e.g., )
λₘₐₐ~500 nm~520 nm
Solubility in H₂OHighModerate
Thermal StabilityLower (steric strain)Higher
Application FlexibilityNiche (specialized dyes)Broad (general-purpose dyes)

Future Research Directions

  • Synthetic Optimization: Develop milder coupling conditions to improve yields.

  • Photostability Studies: Quantify degradation kinetics under UV exposure.

  • Bioconjugation: Explore succinimidyl ester derivatives for protein labeling, as seen with Dabcyl-NHS .

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